7-[(2-hydroxybenzoyl)amino]heptanoic Acid
Description
7-[(2-Hydroxybenzoyl)amino]heptanoic acid is a synthetic organic compound featuring a heptanoic acid backbone substituted with a 2-hydroxybenzoyl (salicyloyl) group via an amide linkage. The hydroxyl group in the ortho position of the benzoyl moiety confers unique physicochemical properties, such as hydrogen-bonding capacity and moderate acidity (pKa ~2.5–3.0 for phenolic OH), which influence solubility and biological interactions .
Properties
CAS No. |
183990-61-6 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
7-[(2-hydroxybenzoyl)amino]heptanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-12-8-5-4-7-11(12)14(19)15-10-6-2-1-3-9-13(17)18/h4-5,7-8,16H,1-3,6,9-10H2,(H,15,19)(H,17,18) |
InChI Key |
LRFLKVASXLHBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[(2-hydroxybenzoyl)amino]heptanoic acid involves several steps. One common method includes the alkylation of protected and activated salicylamide with an alkylating agent, followed by deprotection and deactivation to form the desired compound . The reaction conditions typically involve the use of concentrated aqueous hydrochloric acid and a water-cooled reflux condenser .
Chemical Reactions Analysis
7-[(2-hydroxybenzoyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-[(2-hydroxybenzoyl)amino]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is employed in the production of cosmetics and food additives
Mechanism of Action
The mechanism of action of 7-[(2-hydroxybenzoyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Tianeptine (7-[(3-Chloro-6-Methyl-5,5-Dioxo-11H-Benzothiazepin-11-Yl)Amino]Heptanoic Acid)
7-(2-Aminophenyl)Heptanoic Acid
- Structure: Features a 2-aminophenyl group directly attached to the heptanoic acid chain.
- Key Differences: The amino group (pKa ~4.8) increases basicity compared to the phenolic hydroxyl (pKa ~10). Enhanced hydrogen-bond donor capacity but reduced metabolic stability due to oxidative deamination risks .
- Applications: Potential precursor for peptidomimetics or metal-chelating agents .
7-[(Phenylsulfonyl)Amino]Heptanoic Acid (CAS 123469-53-4)
- Structure : Contains a sulfonamide group instead of the hydroxybenzoyl moiety.
- Key Differences: Sulfonamide’s strong electron-withdrawing nature increases acidity (pKa ~4.8) and solubility in polar solvents. Higher molecular weight (285.36 vs.
7-((tert-Butoxycarbonyl)Amino)Heptanoic Acid (CAS 60142-89-4)
- Structure: tert-BOC-protected amine on the heptanoic acid chain.
- Key Differences :
7-[3-(2-Aminophenyl)Propanamido]Heptanoic Acid
- Structure: Extended propanamido linker with a 2-aminophenyl group.
- Aromatic amine participation in π-π stacking may enhance binding to hydrophobic pockets .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 7-[(2-Hydroxybenzoyl)Amino]Heptanoic Acid | ~265.3 | 1.8 | ~10 (aqueous) | Phenolic OH, Amide |
| Tianeptine | 436.95 | 3.5 | <1 | Benzothiazepine, Chlorine |
| 7-(2-Aminophenyl)Heptanoic Acid | 221.30 | 1.2 | ~50 | Aromatic NH2 |
| 7-[(Phenylsulfonyl)Amino]Heptanoic Acid | 285.36 | 2.1 | ~15 | Sulfonamide |
| 7-((tert-BOC)Amino)Heptanoic Acid | 245.32 | 2.5 | ~5 | tert-BOC |
Structural-Activity Relationships (SAR)
- Hydroxybenzoyl vs. Sulfonamide: The hydroxy group enhances hydrogen-bond donor capacity, favoring interactions with polar targets (e.g., kinases), while sulfonamides excel in enzyme inhibition .
- Rigid vs. Flexible Backbones: Benzothiazepine-containing analogs (e.g., Tianeptine) exhibit high receptor specificity, whereas flexible heptanoic acid derivatives may have broader but weaker interactions .
- Protective Groups : tert-BOC derivatives are metabolically stable but require deprotection for biological activity, limiting their direct therapeutic use .
Biological Activity
7-[(2-hydroxybenzoyl)amino]heptanoic acid is a compound characterized by its unique structure, which includes a heptanoic acid backbone with an amino group and a hydroxylated benzoyl substituent. This molecular configuration suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a detailed exploration of the biological activity of this compound, including synthesis methods, biological assays, and comparative studies with related compounds.
The molecular formula of 7-[(2-hydroxybenzoyl)amino]heptanoic acid is C₁₄H₁₉NO₄, with a molecular weight of approximately 265.31 g/mol. The compound exhibits both hydrophobic and hydrophilic characteristics due to its long carbon chain and functional groups, making it suitable for various biological interactions.
Synthesis
The synthesis of 7-[(2-hydroxybenzoyl)amino]heptanoic acid typically involves several steps:
- Formation of the Amide Bond : The amino group reacts with the carboxylic acid to form an amide.
- Hydroxylation : The introduction of the hydroxyl group on the benzoyl ring can be achieved through various electrophilic substitution reactions.
- Purification : The final product is purified through crystallization or chromatography to ensure structural integrity.
Antiproliferative Effects
Research indicates that compounds similar to 7-[(2-hydroxybenzoyl)amino]heptanoic acid exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth in MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer) cells.
| Compound Name | IC50 (µmol/L) | Cancer Cell Line |
|---|---|---|
| 7-[(2-hydroxybenzoyl)amino]heptanoic Acid | TBD | TBD |
| Doxorubicin | 0.5 | MCF-7 |
| Compound X (related derivative) | 4.60 | MCF-7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds with additional functional groups, such as nitro groups in specific positions, have shown enhanced cytotoxic effects compared to simpler analogs .
The mechanisms underlying the biological activity of 7-[(2-hydroxybenzoyl)amino]heptanoic acid may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Interaction with Growth Factor Receptors : The ability to modulate receptor activity can lead to decreased tumor growth and increased apoptosis in cancer cells .
Comparative Studies
Comparative analysis with related compounds reveals differences in biological activity based on structural modifications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminoheptanoic Acid | C₇H₁₅NO₂ | Basic amino acid structure |
| 7-(2-Aminophenyl)heptanoic Acid | C₁₃H₁₉NO₂ | Contains an amino group on the aromatic ring |
| 3,5-Dichloro-2-hydroxybenzoyl Amino Acid | C₁₄H₁₉Cl₂NO₄ | Chlorinated variant with potential enhanced activity |
The unique combination of functional groups in 7-[(2-hydroxybenzoyl)amino]heptanoic acid contributes to its distinct pharmacological profile, making it a candidate for further investigation in drug development .
Case Studies
Several studies have focused on the antiproliferative properties of structurally related compounds:
-
Study on Morita-Baylis-Hillman Adducts : This research demonstrated that hybrid compounds incorporating elements from both quinoline and benzoyl structures exhibited improved cytotoxicity against cancer cell lines compared to their precursors .
- Key Findings : Compounds with longer aliphatic chains showed enhanced lipophilicity and greater inhibitory effects.
- Review on Hydroxybenzanilides : A review highlighted the antimicrobial potential of hydroxybenzanilides and their derivatives, suggesting that similar mechanisms may apply to 7-[(2-hydroxybenzoyl)amino]heptanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
